(3S)-3-(4-bromophenoxy)pyrrolidine
Description
(3S)-3-(4-Bromophenoxy)pyrrolidine is a chiral pyrrolidine derivative characterized by a brominated aromatic substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt form has the molecular formula C₁₁H₁₄BrNO·ClH and a molecular mass of 292.60 g/mol . The stereochemistry at the 3S position and the electron-withdrawing 4-bromophenoxy group confer distinct physicochemical and reactivity properties, making it relevant in medicinal chemistry and catalysis.
Properties
IUPAC Name |
(3S)-3-(4-bromophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVGXLUIDZSLH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromophenoxy)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 4-bromo-phenol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with the pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for (3S)-3-(4-bromophenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-bromophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-(4-bromophenoxy)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(4-bromophenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3S)-3-(4-bromophenoxy)pyrrolidine with five analogs, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Functional Group Variations
Table 1: Structural Comparison
| Compound Name | Substituent/Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (3S)-3-(4-Bromophenoxy)pyrrolidine | 4-Bromophenoxy (para-Br on phenyl) | C₁₁H₁₄BrNO·ClH | 292.60 | Chiral center (S), hydrochloride salt |
| 1-(3-(4-Bromophenoxy)propyl)pyrrolidine | 4-Bromophenoxy with propyl linker | C₁₃H₁₈BrNO | 284.19 | Flexible propyl spacer; neutral form |
| (3S)-3-(2-Methylphenoxy)pyrrolidine | 2-Methylphenoxy (ortho-Me on phenyl) | C₁₁H₁₅NO | 177.24 | Steric hindrance from ortho-methyl |
| (3S)-3-(4-Chlorophenylsulfonyl)pyrrolidine | 4-Chlorophenylsulfonyl (para-Cl, SO₂) | C₁₀H₁₃Cl₂NO₂S | 282.19 | Sulfonyl group (electron-withdrawing) |
| (3S)-3-(2-Methoxyethoxy)pyrrolidine acetate | 2-Methoxyethoxy (ether chain) + acetate | C₉H₁₉NO₄ | 205.25 | Hydrophilic ether; acetate counterion |
| (S)-3-(Boc-amino)pyrrolidine | Boc-protected amino group | C₉H₁₈N₂O₂ | 186.25 | Amine functionality for peptide synthesis |
Key Observations:
Substituent Effects: The 4-bromophenoxy group in the target compound enhances electronegativity and polarizability compared to 2-methylphenoxy () or methoxyethoxy (). Bromine’s larger atomic radius and lower electronegativity (2.96 vs. Cl: 3.16) influence reactivity in cross-coupling reactions .
Propyl linker in 1-(3-(4-bromophenoxy)propyl)pyrrolidine () enhances conformational flexibility but may reduce metabolic stability.
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Polarity | Solubility (Predicted) | LogP (Estimated) | Stability Considerations |
|---|---|---|---|---|
| (3S)-3-(4-Bromophenoxy)pyrrolidine | Moderate | High in polar solvents | 2.8 | Hydrochloride salt enhances solubility |
| (3S)-3-(4-Chlorophenylsulfonyl)pyrrolidine | High | Moderate in DMSO | 1.5 | Sulfonyl group increases polarity |
| (3S)-3-(2-Methoxyethoxy)pyrrolidine acetate | High | High in water | 0.2 | Acetate counterion improves aqueous solubility |
| (S)-3-(Boc-amino)pyrrolidine | Low to moderate | Low in water | 2.1 | Boc group reduces polarity |
Key Observations:
- The hydrochloride salt form of the target compound () improves solubility in polar solvents (e.g., water, methanol) compared to neutral analogs like 1-(3-(4-bromophenoxy)propyl)pyrrolidine.
- Acetate counterions () and sulfonyl groups () enhance polarity, favoring applications in aqueous-phase reactions.
Biological Activity
(3S)-3-(4-bromophenoxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
1. Overview of the Compound
(3S)-3-(4-bromophenoxy)pyrrolidine is characterized by a pyrrolidine ring substituted with a bromophenoxy group. This structure is significant as it influences the compound's interaction with biological targets, potentially enhancing its pharmacological properties.
The biological activity of (3S)-3-(4-bromophenoxy)pyrrolidine is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy moiety can modulate the activity of various molecular targets, which may include:
- Enzymatic inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
3.1 Antimicrobial Activity
Research has indicated that (3S)-3-(4-bromophenoxy)pyrrolidine exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
3.2 Anticancer Properties
The anticancer potential of (3S)-3-(4-bromophenoxy)pyrrolidine has been explored in several studies. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as ovarian and breast cancer cells .
- Case Study : A study evaluating the compound's effect on ovarian cancer cells found a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer therapeutic agent.
3.3 Neuroprotective Effects
Emerging evidence suggests that (3S)-3-(4-bromophenoxy)pyrrolidine may possess neuroprotective properties. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
4.1 Structure-Activity Relationship (SAR)
The biological activity of (3S)-3-(4-bromophenoxy)pyrrolidine is influenced by its structural components. Studies indicate that modifications to the bromophenoxy group can enhance or diminish activity against specific biological targets .
- Substituents at the para position significantly affect the compound's binding affinity and selectivity towards enzymes and receptors.
4.2 Pharmacokinetics
Pharmacokinetic studies are essential to understanding how (3S)-3-(4-bromophenoxy)pyrrolidine behaves in biological systems. Preliminary data suggest that the compound has favorable absorption characteristics, with bioavailability rates indicating potential for therapeutic use .
5. Conclusion
(3S)-3-(4-bromophenoxy)pyrrolidine is a promising compound with diverse biological activities, including antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and pharmacokinetics will be crucial for its development as a therapeutic agent.
This compound's unique structure offers a versatile scaffold for drug discovery, highlighting the importance of further investigations into its potential applications in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
